molecular formula C10H12N4 B2497016 2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1539446-79-1

2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine

Cat. No.: B2497016
CAS No.: 1539446-79-1
M. Wt: 188.234
InChI Key: NLAZYZDIVNWNJX-UHFFFAOYSA-N
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Description

2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a cyclobutyl group attached to the triazole ring.

Scientific Research Applications

2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including acting as inhibitors for specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine: Similar structure but different positioning of the triazole ring.

    1,2,4-Triazolo[1,5-a]pyridines: A broader class of compounds with similar core structures but varying substituents.

Uniqueness

2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific cyclobutyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry .

Properties

IUPAC Name

2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAZYZDIVNWNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=C(C=CC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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